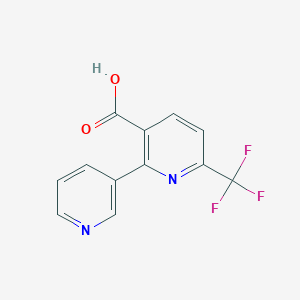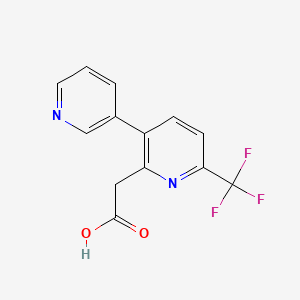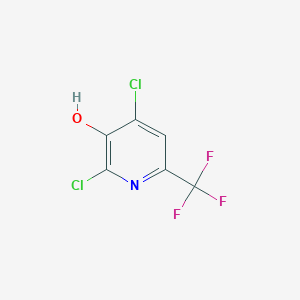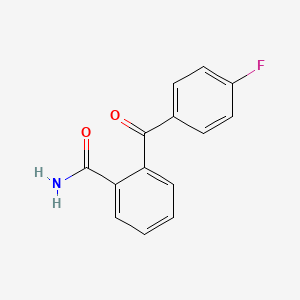
2-(4-Fluorobenzoyl)benzamide
Overview
Description
2-(4-Fluorobenzoyl)benzamide is a useful research compound. Its molecular formula is C14H10FNO2 and its molecular weight is 243.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorobenzoyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is believed to interact with its target, carbonic anhydrase 2, leading to changes in the enzyme’s activity .
Pharmacokinetics
The compound’s bioavailability, half-life, and route of elimination would be crucial factors influencing its pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorobenzoyl)benzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins. This interaction leads to the regulation of gene expression by altering the chromatin structure . The compound’s ability to inhibit HDACs makes it a potential candidate for cancer therapy, as HDACs are often overexpressed in various types of cancer cells .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound induces apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and inhibiting cell proliferation . Additionally, it has been observed to modulate the expression of genes involved in cell survival and apoptosis, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with HDACs. By inhibiting these enzymes, the compound prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene transcription . This mechanism of action is crucial for its potential therapeutic applications, particularly in cancer treatment, where the regulation of gene expression plays a vital role in controlling cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of HDAC activity and prolonged effects on gene expression and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit HDAC activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its interaction with enzymes such as cytochrome P450 . The compound undergoes biotransformation in the liver, where it is metabolized into various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and overall metabolite levels . Understanding these pathways is crucial for predicting the compound’s behavior in vivo and its potential interactions with other drugs .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The distribution pattern of this compound is essential for understanding its pharmacokinetics and optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with HDACs and other nuclear proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to the nucleus . This localization is critical for its function in regulating gene expression and influencing cellular processes .
Properties
IUPAC Name |
2-(4-fluorobenzoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c15-10-7-5-9(6-8-10)13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADNMTZPLBXRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


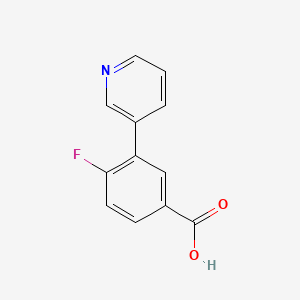



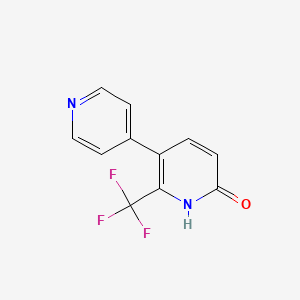

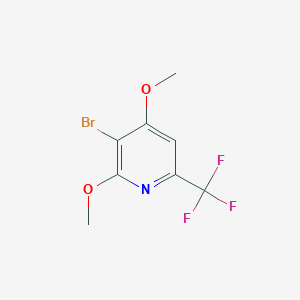
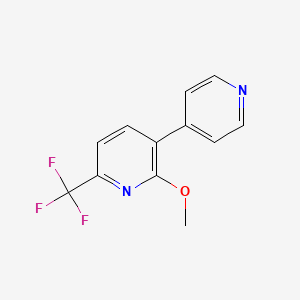
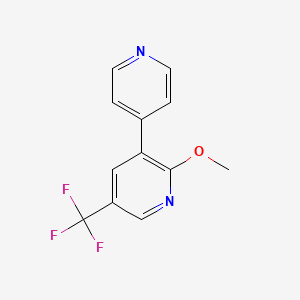
![7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391138.png)
